molecular formula C11H10FN3O B15135574 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine

2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine

Cat. No.: B15135574
M. Wt: 219.21 g/mol
InChI Key: BJYLWBHGMRFDBL-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

The synthesis of 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with 4-fluorobenzyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, DMF, and catalysts such as palladium acetate and triphenylphosphine. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. For instance, in the context of its anti-tubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterial cells . The exact molecular targets and pathways involved may vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine can be compared with other pyrimidine derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10FN3O

Molecular Weight

219.21 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]pyrimidin-4-amine

InChI

InChI=1S/C11H10FN3O/c12-9-3-1-8(2-4-9)7-16-11-14-6-5-10(13)15-11/h1-6H,7H2,(H2,13,14,15)

InChI Key

BJYLWBHGMRFDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=CC(=N2)N)F

Origin of Product

United States

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